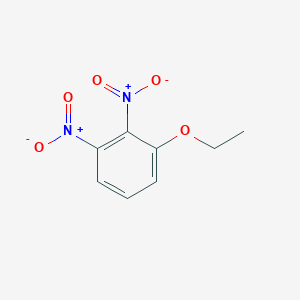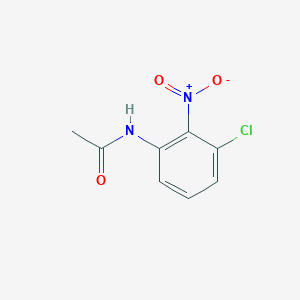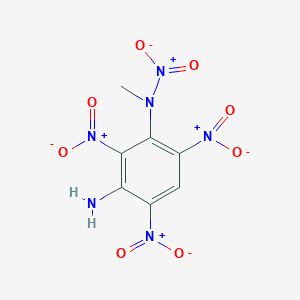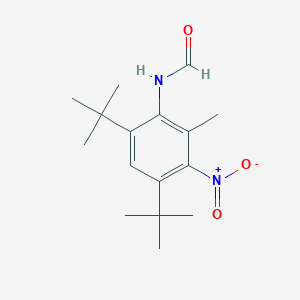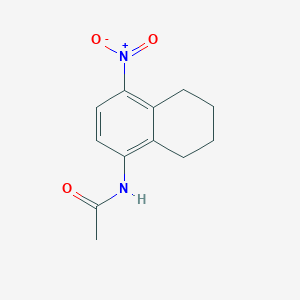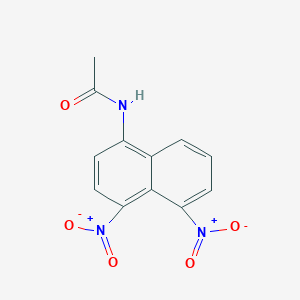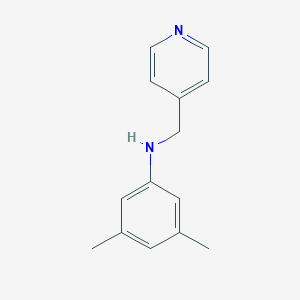
3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic chemical compound. Its chemical formula is C₁₄H₁₆N₂ . This compound features a dimethylamino group attached to a phenyl ring, with an additional pyridine moiety. When pure, it appears as a colorless oily liquid, although commercial samples often exhibit a yellow hue. It serves as a crucial precursor in the synthesis of dyes, including crystal violet .
Synthesis Analysis
Alternatively, dimethyl ether can also be used as the methylating agent .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenyl ring with two methyl groups (dimethylamino) and an additional pyridine ring attached. The compound’s chemical formula is C₁₄H₁₆N₂ .
Chemical Reactions Analysis
- Acid-Absorbing Properties : Both diethylaniline and dimethylaniline are used as acid-absorbing bases .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Importance of Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, including those structurally related to 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline, play a crucial role in medicinal and pharmaceutical industries. They are key precursors for developing bioactive molecules due to their bioavailability and broad synthetic applications. The review by (Parmar, Vala, & Patel, 2023) emphasizes the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a core structure in many medicinal compounds, showcasing the versatility of pyridine derivatives in synthesis.
Role in Chemical Synthesis and Reactivity
The study on the regioselectivity of free radical bromination of dimethylated pyridines by (Thapa, Brown, Balestri, & Taylor, 2014) illustrates the nuanced chemical behavior of pyridine derivatives in reactions, which could inform methodologies for modifying this compound for specific research applications.
Contributions to Heterocyclic Chemistry
The diversity of heterocyclic N-oxide molecules, including those derived from pyridine, is highlighted in the work of (Li et al., 2019). These compounds are vital in organic synthesis, catalysis, and drug development, suggesting potential areas of application for this compound in creating novel metal complexes and catalysts.
Hydrogen Bonding and Structural Insights
Understanding the strength and nature of intermolecular hydrogen bonds involving pyridine derivatives, as discussed by (Szatyłowicz, 2008), provides a foundation for exploring the binding interactions of this compound in molecular complexes, impacting its use in materials science and biochemistry.
Medicinal and Chemosensing Applications
The broad medicinal significance and chemosensing applications of pyridine derivatives, as reviewed by (Abu-Taweel et al., 2022), suggest that compounds like this compound could have utility in developing new therapeutic agents or as components in sensing devices for environmental or clinical diagnostics.
Mecanismo De Acción
As an AMP-activated protein kinase (AMPK) activator, 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline plays a role in cellular metabolism. AMPK activation stimulates fatty acid oxidation, glucose uptake, and inhibits cholesterol synthesis. Recent studies suggest that AMPK activation may be a therapeutic strategy for cancer treatment. It stabilizes p53, inhibits cyclin D1 expression, and modulates the AKT/mTOR signaling pathway .
Propiedades
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCBNLHLZSPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322021 |
Source


|
| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331970-83-3 |
Source


|
| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

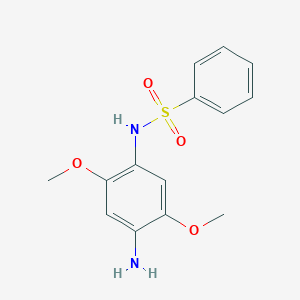
![N-[4-({2-nitro-5-propoxyanilino}sulfonyl)phenyl]acetamide](/img/structure/B515167.png)

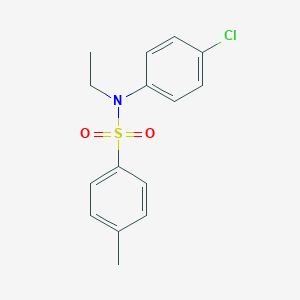
![N-[2-(Allyloxy)phenyl]-p-toluenesulfonamide](/img/structure/B515172.png)
![1-[(Benzoyloxy)amino]-2-nitrobenzene](/img/structure/B515173.png)

